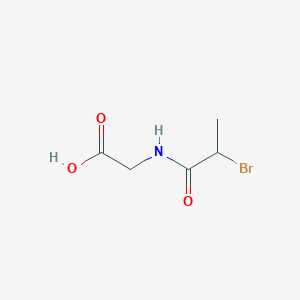

(2-Bromo-Propionylamino)-Acetic Acid

描述

Contextualization within Halogenated Organic Compounds and Amino Acid Derivatives

(2-Bromo-Propionylamino)-Acetic Acid belongs to two significant classes of organic molecules: halogenated organic compounds and amino acid derivatives. The introduction of a halogen atom, in this case, bromine, into an organic molecule can significantly alter its physical and chemical properties. mdpi.com Halogenation can influence a molecule's reactivity, lipophilicity, and metabolic stability. monash.edu

As an amino acid derivative, the compound is fundamentally a modified form of glycine (B1666218), one of the simplest proteinogenic amino acids. The core structure of glycine is acylated with a 2-bromopropionyl group. This modification transforms the simple amino acid into a more complex molecule with specific functionalities imparted by the bromoacyl group. The amide bond links the propionyl group to the glycine nitrogen. nih.gov

Significance in Synthetic Organic Chemistry and Chemical Biology Research

The significance of this compound in synthetic organic chemistry lies primarily in its utility as a bifunctional building block. The carboxylic acid group can participate in standard coupling reactions, while the bromine atom serves as a reactive handle for nucleophilic substitution. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

In the realm of chemical biology, alpha-haloacyl derivatives, such as this compound, are recognized for their ability to act as covalent modifiers of proteins. nih.gov The electrophilic carbon bearing the bromine atom can react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable covalent bonds. nih.govnih.gov This property allows for its use in the development of chemical probes to study protein function, activity-based protein profiling, and the design of irreversible enzyme inhibitors. The related N-bromoacetyl-modified peptides have been used to create synthetic peptide polymers and peptide-protein conjugates. nih.gov

Historical Development and Early Research Trajectories

The study of N-acylated amino acids has a long history, with early examples including the identification of N-isovaleroylglycine in patients with isovaleric acidemia. frontiersin.orgnih.gov The synthesis of N-acyl amino acids has been a subject of interest for many years, with various methods developed for their preparation, including the Schotten-Baumann reaction involving the reaction of an acyl chloride with an amino acid in a basic solution. researchgate.net

The specific development of halogenated N-acyl amino acids is tied to the broader exploration of modifying amino acids to create new functionalities. The introduction of a halogen provides a reactive site for further chemical transformations. While the exact first synthesis of this compound is not prominently documented in early literature, its conceptual foundation lies in well-established organic chemistry principles. The synthesis of related compounds, such as N-bromoacetyl-modified peptides, was described in the late 1980s for applications in creating peptide polymers and conjugates. nih.gov The general method for producing such compounds involves the acylation of an amino acid with a halo-substituted acyl halide or anhydride.

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPRTSMRNZDFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25413-03-0 | |

| Record name | NSC163101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D,L-2-BROMOPROPIONYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Bromo Propionylamino Acetic Acid

Established Synthetic Pathways for (2-Bromo-Propionylamino)-Acetic Acid and Related Structures

The traditional synthesis of this compound is a two-step process that involves the α-halogenation of a carboxylic acid followed by amide bond formation with glycine (B1666218). This approach is reliable and utilizes well-established chemical transformations.

Halogenation Reactions in Amino Acid Synthesis

The introduction of a halogen at the α-position of a carboxylic acid is a key transformation in the synthesis of α-halo acids, which are precursors to many amino acids. The most common method for this is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating a carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the formation of an acyl halide, which then tautomerizes to an enol. The enol subsequently reacts with the halogen to give the α-halo acyl halide, which can then be hydrolyzed to the corresponding α-halo carboxylic acid.

For the synthesis of the "2-bromo-propionyl" moiety of the target molecule, propionic acid would be subjected to these conditions.

A related and often more convenient method for α-bromination involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator.

Amide Bond Formation Strategies for α-Halo Acyl Glycine Derivatives

The formation of the amide bond between the α-halo acyl group and an amino acid is the crucial step in assembling molecules like this compound. The most direct method involves the reaction of an activated carboxylic acid derivative, typically an acyl halide, with the amino group of the amino acid.

A widely used method for this transformation is the Schotten-Baumann reaction, which is conducted in a two-phase system or in an aqueous basic solution. In the context of synthesizing this compound, glycine is dissolved in an aqueous base (e.g., sodium hydroxide (B78521) or sodium carbonate) to deprotonate the amino group, thereby increasing its nucleophilicity. 2-Bromopropionyl chloride is then added to this solution. The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of a chloride ion. google.com Maintaining the pH in the basic range is crucial to ensure the amino group remains deprotonated and reactive, while also neutralizing the HCl byproduct. google.com

The general reaction is as follows: CH₃CH(Br)COCl + H₂N-CH₂-COOH → CH₃CH(Br)CO-NH-CH₂-COOH + HCl

This approach is advantageous as it is often high-yielding and can be performed under relatively mild conditions. The use of an acyl chloride as the activated species ensures a rapid and generally irreversible reaction. researchgate.net

Chemo- and Regioselective Synthesis Approaches

Chemoselectivity and regioselectivity are critical considerations in the synthesis of this compound due to the presence of multiple reactive functional groups. The primary challenge is to ensure that the acylation occurs exclusively at the amino group of glycine, rather than at the carboxylate group.

The Schotten-Baumann conditions described above inherently provide a high degree of chemoselectivity. By performing the reaction in an aqueous basic medium, the carboxylic acid group of glycine exists predominantly as its carboxylate salt (-COO⁻). This anion is a much weaker nucleophile than the free amino group. Furthermore, the amino group is significantly more nucleophilic than the hydroxyl group of water, allowing the reaction to proceed efficiently in an aqueous environment.

The regioselectivity of the initial halogenation step is also a key factor. In the Hell-Volhard-Zelinsky reaction, halogenation occurs specifically at the α-carbon of the carboxylic acid. This is because the reaction proceeds via an enol or enolate intermediate, which is formed at the α-position.

Exploration of Novel Synthetic Routes and Catalytic Systems

While the traditional methods are robust, research continues into the development of more efficient, milder, and environmentally friendly synthetic routes. Modern organic synthesis has seen the emergence of powerful catalytic systems for the formation of C-N bonds and the functionalization of amino acids.

For the synthesis of α-haloamides, catalytic methods are being explored to improve efficiency and selectivity. For instance, the use of transition metal catalysts in cross-coupling reactions has shown promise for the α-arylation and α-alkylation of amides. nih.gov While not a direct synthesis of this compound, these advanced methods highlight the potential for catalytic approaches in the synthesis of complex amino acid derivatives.

Furthermore, enzymatic approaches for amide bond formation are gaining traction as a green alternative to traditional chemical methods. Lipases, for example, have been used to catalyze the N-acylation of amino acids. These biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions, though their application to α-halo acyl donors may be limited by potential enzyme inhibition or side reactions.

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of this compound involves two key mechanistic steps: the α-bromination of propionic acid and the subsequent N-acylation of glycine.

The mechanism of the Hell-Volhard-Zelinsky reaction begins with the reaction of the carboxylic acid with PBr₃ to form the acyl bromide. This is followed by enolization, which is the rate-determining step. The enol then attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide and HBr.

The N-acylation of glycine with 2-bromopropionyl chloride follows a nucleophilic acyl substitution mechanism. Under basic conditions, the amino group of glycine is the primary nucleophile. It attacks the carbonyl carbon of the acyl chloride, which is highly electrophilic due to the inductive effects of both the chlorine and bromine atoms. This leads to the formation of a tetrahedral intermediate.

Role of Intermediates and Transition States

The key intermediate in the amide bond formation step is the tetrahedral intermediate formed after the nucleophilic attack of the glycine nitrogen on the carbonyl carbon of 2-bromopropionyl chloride. This intermediate is transient and rapidly collapses to form the final product. The stability of this intermediate and the corresponding transition states can be influenced by the solvent and the nature of the substituents.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and intermediates in similar amide and peptide bond formations. rsc.org These studies help in understanding the energetics of the reaction pathway and the factors that control selectivity. For the reaction between 2-bromopropionyl chloride and glycine, the transition state for the formation of the tetrahedral intermediate would involve the partial formation of the N-C bond and the partial breaking of the C=O π-bond. The subsequent transition state involves the reformation of the C=O bond and the cleavage of the C-Cl bond.

Kinetic and Thermodynamic Considerations in Synthesis Optimization

The optimization of the synthesis of this compound, also known as N-(2-bromopropionyl)glycine, is fundamentally governed by the principles of chemical kinetics and thermodynamics. A thorough understanding of these factors is crucial for maximizing reaction yield, minimizing reaction time, and ensuring the cost-effectiveness of the production process. The primary synthetic route involves the N-acylation of glycine with a 2-bromopropionyl halide, typically 2-bromopropionyl chloride or bromide, often under Schotten-Baumann conditions. researchgate.net

Kinetic Considerations:

The rate of the acylation reaction is a critical parameter for process optimization. The reaction rate is influenced by several factors, including the concentration of reactants, temperature, the nature of the solvent, and the presence of a base. The reaction is generally expected to follow second-order kinetics, being first-order with respect to both glycine (specifically, the unprotonated amine form) and the 2-bromopropionyl halide.

The general rate law can be expressed as: Rate = k[Glycine][2-Bromopropionyl Halide]

Influence of Reaction Parameters on Kinetics:

Temperature: According to the Arrhenius equation, the rate constant k increases exponentially with temperature. However, an excessively high temperature can lead to undesirable side reactions, such as the decomposition of the acyl halide or the product, and may increase the rate of racemization at the chiral center of the 2-bromopropionyl group. Therefore, a careful balance must be struck. The activation energy (Ea) for this type of acylation is a key parameter; a lower Ea will result in a faster reaction at a given temperature. While specific data for this reaction is not readily available in the public domain, related studies on amide bond formation can provide insights. youtube.com

Concentration: Increasing the concentration of either reactant will, according to the rate law, increase the reaction rate. However, practical limitations such as solubility and the potential for side reactions at high concentrations must be considered.

Solvent: The choice of solvent is crucial. The reaction is often carried out in a biphasic system (e.g., water and an organic solvent) or in an aqueous medium with a base. researchgate.net The solvent polarity can influence the stability of the transition state and thus the reaction rate. Aprotic polar solvents may also be employed.

Base: In the Schotten-Baumann method, a base (e.g., sodium hydroxide or sodium bicarbonate) is used to neutralize the hydrohalic acid byproduct. This is essential to prevent the protonation of the glycine's amino group, which would render it non-nucleophilic and halt the reaction. The concentration and type of base can affect the reaction rate by influencing the concentration of the free amine form of glycine.

Illustrative Kinetic Data Table:

The following interactive table illustrates the type of data that would be collected in kinetic studies to optimize the synthesis of this compound. The values are hypothetical and serve to demonstrate the relationships between reaction parameters and the rate constant.

| Experiment | [Glycine] (mol/L) | [2-Bromopropionyl Bromide] (mol/L) | Temperature (°C) | Rate Constant, k (L·mol⁻¹·s⁻¹) |

| 1 | 0.1 | 0.1 | 25 | 0.05 |

| 2 | 0.2 | 0.1 | 25 | 0.05 |

| 3 | 0.1 | 0.2 | 25 | 0.05 |

| 4 | 0.1 | 0.1 | 40 | 0.15 |

This table demonstrates that for a second-order reaction, changing reactant concentrations does not alter the rate constant, while an increase in temperature significantly increases it.

Thermodynamic Considerations:

The thermodynamics of the reaction determine the position of the chemical equilibrium and, consequently, the maximum possible yield. The key thermodynamic parameters are the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium. The N-acylation of an amine with an acyl halide is typically a highly exothermic reaction (negative ΔH) due to the formation of a stable amide bond and a strong hydrohalic acid. The reaction also generally proceeds with a slight increase or small change in entropy. Consequently, the Gibbs free energy for this reaction is significantly negative, indicating that the equilibrium lies far to the right, favoring a high theoretical yield of this compound.

Influence of Temperature on Thermodynamics:

While a higher temperature increases the reaction rate, its effect on the equilibrium position for an exothermic reaction is to shift it slightly towards the reactants, according to Le Chatelier's principle. However, given the highly favorable nature of this reaction, this effect is usually minor within a practical temperature range, and kinetic considerations often take precedence in temperature optimization.

Illustrative Thermodynamic Data Table:

This table presents hypothetical thermodynamic data for the synthesis of this compound. Such data is essential for understanding the energy balance and spontaneity of the reaction.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Implication |

| Enthalpy of Reaction | ΔH° | -120 kJ/mol | Highly exothermic, favors product formation. |

| Entropy of Reaction | ΔS° | +10 J/(mol·K) | Small increase in disorder. |

| Gibbs Free Energy (at 298 K) | ΔG° | -123 kJ/mol | Highly spontaneous, high theoretical yield. |

Applications of 2 Bromo Propionylamino Acetic Acid in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

While extensive research on the direct application of (2-bromo-propionylamino)-acetic acid in the synthesis of complex heterocyclic systems is not widely documented in publicly available literature, its structural motifs suggest significant potential. The presence of an α-bromo amide functionality makes it an ideal precursor for various cyclization reactions. For instance, it can theoretically be employed in the synthesis of nitrogen- and oxygen-containing heterocycles.

One potential application lies in the synthesis of substituted piperazinones or morpholinones. The intramolecular nucleophilic substitution of the bromide by the amide nitrogen or the carboxylate oxygen, following activation, could provide a direct route to these six-membered heterocyclic rings. The reaction conditions would likely be crucial in directing the cyclization pathway.

Furthermore, this compound could serve as a synthon in multi-component reactions for the assembly of more complex heterocyclic frameworks. Its ability to act as both an electrophile (at the carbon bearing the bromine) and a nucleophile (after deprotonation of the carboxylic acid or amide) makes it a versatile partner in such transformations.

Precursor in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While specific examples of the use of racemic this compound as a precursor for chiral compounds are not extensively reported, its structure lends itself to several established methodologies for achieving chirality.

One approach involves the use of chiral resolving agents to separate the enantiomers of this compound itself. The resulting enantiopure α-bromo acid derivatives are highly valuable chiral building blocks. These can then be used in stereospecific substitution reactions where the bromine is displaced by a nucleophile with inversion of configuration, a classic SN2 reaction, to generate a wide array of chiral molecules.

Another strategy would be to employ the racemic compound in diastereoselective reactions. By reacting this compound with a chiral auxiliary, a mixture of diastereomers can be formed. These diastereomers can often be separated by standard techniques like chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would then yield the desired enantiomerically enriched product.

Utility in Polymer Chemistry and Material Science Research

The application of this compound in polymer chemistry and material science is a developing area of research. Its structure suggests potential as a monomer or a functional initiator in controlled polymerization techniques.

The presence of the carboxylic acid group allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The bromine atom would then be available as a pendant group along the polymer chain. This pendant bromine could serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.

Furthermore, the α-bromo ester or amide functionality could potentially be used to initiate atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled molecular weights and low dispersity. By anchoring the this compound moiety to a surface or another molecule, it could be used to grow polymer brushes, leading to the development of novel functional materials with applications in areas such as biocompatible coatings and sensors.

Development of Advanced Synthetic Intermediates

Perhaps the most significant application of this compound is as a precursor for the development of more complex and valuable synthetic intermediates. Its reactivity allows for a variety of chemical modifications to generate a library of derivatives with tailored functionalities.

The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and azides. This allows for the introduction of diverse functional groups, leading to the synthesis of novel amino acid derivatives, peptide building blocks, and other valuable intermediates. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can then be used in "click" chemistry reactions or reduced to an amine.

The carboxylic acid group can be activated and coupled with various amines or alcohols to form amides or esters, respectively. This further expands the range of accessible derivatives. The combination of these transformations allows for the creation of multifunctional molecules that can be used as key fragments in the total synthesis of complex natural products and pharmaceuticals.

Below is a table summarizing the key characteristics of this compound:

| Property | Value |

| CAS Number | 25413-03-0 |

| Molecular Formula | C5H8BrNO3 |

| Molecular Weight | 210.03 g/mol |

Derivatives and Analogues of 2 Bromo Propionylamino Acetic Acid: Design and Synthesis

Structural Modification Strategies for Enhanced Research Utility

The chemical structure of (2-bromo-propionylamino)-acetic acid offers multiple points for modification to enhance its utility as a research compound. These strategies primarily target the acyl group, the glycine (B1666218) moiety, and the bromine atom, allowing for the systematic exploration of the chemical space around the parent molecule.

One common strategy involves the modification of the acyl chain . While the 2-bromopropionyl group is a key feature, its chain length and branching can be altered. For instance, replacing the propionyl group with other α-bromoacyl groups of varying lengths (e.g., bromoacetyl, bromobutyryl) can influence the molecule's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. The synthesis of such analogues typically involves the acylation of glycine with the corresponding α-bromoacyl halide or anhydride.

Another key modification strategy is the alteration of the amino acid component . Replacing the glycine with other amino acids introduces side chains with different properties (e.g., hydrophobic, polar, charged). For example, coupling 2-bromopropionic acid with valine or phenylalanine would yield derivatives with bulky, hydrophobic side chains. nih.gov The synthesis of these N-(α-bromoacyl)-α-amino esters has been reported, demonstrating the feasibility of this approach. nih.gov Such modifications can be crucial for targeting specific enzyme active sites or protein-protein interfaces.

The bromine atom itself is a key functional handle that can be substituted to generate a diverse range of analogues. Nucleophilic substitution of the bromide with various nucleophiles can introduce a wide array of functional groups. For example, reaction with thiol-containing compounds can yield mercapto-derivatives, such as in the synthesis of Tiopronin [N-(2-mercaptopropionyl)glycine]. sigmaaldrich.comnih.gov Other nucleophiles like azides, amines, and cyanides can be used to introduce other functionalities, further expanding the chemical diversity of the analogues.

Finally, arylation of the amino group presents another avenue for structural modification. The synthesis of N-aryl amino acids by reacting aryl halides with amino acids has been reported as a method to generate compounds with potential biological activities, including antibacterial properties. mdpi.com This strategy could be applied to this compound to explore the impact of an aromatic moiety on its activity.

These structural modification strategies are summarized in the following table:

| Modification Site | Strategy | Example of Resulting Analogue | Potential Impact |

| Acyl Group | Chain length variation | N-(2-bromobutyryl)glycine | Altered lipophilicity and steric hindrance |

| Amino Acid | Introduction of side chains | N-(2-bromopropionyl)valine | Enhanced target specificity and binding affinity |

| Bromine Atom | Nucleophilic substitution | N-(2-mercaptopropionyl)glycine (Tiopronin) | Introduction of new functional groups for altered reactivity and biological activity |

| Amine Group | N-Arylation | N-(4-fluorophenyl)-N-(2-bromopropionyl)glycine | Introduction of aromatic interactions, potential for altered biological activity |

Stereoisomeric Forms and Enantioselective Synthesis

This compound possesses a chiral center at the C2 position of the propionyl group, meaning it can exist as two enantiomers: (R)- and (S)-(2-bromo-propionylamino)-acetic acid. The stereochemistry of this center can have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the ability to synthesize enantiomerically pure forms of this compound and its derivatives is of significant importance.

The enantioselective synthesis of these stereoisomers typically relies on the use of chiral starting materials. A common approach is to start with a chiral source of 2-bromopropionic acid, such as (R)- or (S)-2-bromopropionic acid, which are commercially available or can be synthesized from the corresponding chiral amino acid, alanine, via a diazotization reaction in the presence of a bromide source. chemimpex.comsciencemadness.org The chiral 2-bromopropionic acid can then be coupled with glycine to yield the desired enantiomerically pure N-(2-bromopropionyl)glycine.

The synthesis can be represented as follows:

(R)- or (S)-Alanine → (R)- or (S)-2-Bromopropionic acid (via diazotization with NaNO₂/HBr)

(R)- or (S)-2-Bromopropionic acid + Glycine → (R)- or (S)-(2-Bromo-propionylamino)-acetic acid (via amide coupling)

Alternatively, stereoselective synthesis can be achieved through methods such as synergistic photoredox and pyridoxal (B1214274) radical biocatalysis, which have been developed for the preparation of noncanonical amino acids and could potentially be adapted for the synthesis of chiral N-acyl amino acids. nih.gov

The characterization of the stereoisomers is typically performed using techniques such as polarimetry to measure the optical rotation, and chiral chromatography to separate and quantify the enantiomers.

The following table summarizes the key aspects of the stereoisomeric forms of this compound:

| Stereoisomer | Chiral Center | Synthetic Precursor Example | Potential Significance |

| (R)-(2-Bromo-propionylamino)-acetic acid | C2 of propionyl group | (R)-2-Bromopropionic acid | May exhibit different biological activity compared to the (S)-enantiomer |

| (S)-(2-Bromo-propionylamino)-acetic acid | C2 of propionyl group | (S)-2-Bromopropionic acid | May be the more active or selective enantiomer for a specific biological target |

Development of Conformationally Constrained Analogues

The flexibility of the N-acyl glycine backbone in this compound allows it to adopt multiple conformations in solution. While this flexibility can be advantageous for binding to some biological targets, it can also be a drawback, leading to a loss of binding affinity and selectivity. The development of conformationally constrained analogues, where the rotational freedom of the molecule is restricted, is a powerful strategy to lock the molecule into a bioactive conformation, thereby enhancing its potency and specificity. lifechemicals.com

One approach to introduce conformational constraints is through the incorporation of cyclic structures . For example, the glycine moiety could be replaced with a cyclic amino acid, such as a proline derivative or an azabicycloalkanone amino acid, which can act as dipeptide surrogates. nih.gov The synthesis of such peptidomimetics often involves coupling the chiral 2-bromopropionic acid with the desired cyclic amino acid. nih.gov

Another strategy involves the cyclization of the N-acyl glycine structure itself . For instance, intramolecular reactions could be designed to form lactams or other cyclic structures that restrict the torsional angles of the backbone. The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acids from serine-containing peptides demonstrates a method for creating constrained peptidomimetics that could potentially be adapted for derivatives of this compound. unibo.it

Molecular modeling and conformational analysis are essential tools in the design of conformationally constrained analogues. nih.govacs.org These computational methods can help predict the low-energy conformations of the parent molecule and guide the design of cyclic analogues that mimic these conformations.

The table below outlines some strategies for developing conformationally constrained analogues:

| Constraint Strategy | Example of Analogue Structure | Synthetic Approach | Rationale |

| Cyclic Amino Acid Incorporation | N-(2-bromopropionyl)proline | Amide coupling of 2-bromopropionic acid with proline | Restricts the phi (Φ) angle of the peptide backbone |

| Backbone Cyclization | Lactam-bridged this compound | Intramolecular cyclization of a suitably functionalized precursor | Reduces overall conformational flexibility |

| Introduction of Rigid Spacers | Insertion of a rigid aromatic or acetylenic unit | Multi-step synthesis involving coupling of rigid fragments | Fixes the distance and orientation of key functional groups |

Application of Derivatives in Chemical Biology Research Tools

Derivatives of this compound hold significant potential for the development of chemical biology research tools. eubopen.org The reactive α-bromoacyl group makes these compounds suitable as covalent probes for identifying and studying the function of proteins.

Covalent Enzyme Inhibitors and Activity-Based Probes: The electrophilic carbon of the α-bromoacyl group can react with nucleophilic residues (e.g., cysteine, histidine, serine) in the active site of enzymes, leading to irreversible inhibition. libretexts.org By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to a derivative of this compound, these molecules can be transformed into activity-based probes (ABPs). ABPs are powerful tools for functional proteomics, allowing for the visualization and identification of active enzymes in complex biological samples.

Probes for Studying N-Acyl Amino Acid Signaling: N-acyl amino acids are a class of endogenous signaling molecules with diverse biological roles. mdpi.com For example, N-arachidonoylglycine is known to interact with various receptors and transporters, including G protein-coupled receptors and glycine transporters. nih.gov Derivatives of this compound could be designed as probes to investigate the binding sites and mechanisms of action of these signaling molecules. By modifying the acyl chain to mimic natural N-acyl glycines and incorporating photoreactive groups or clickable tags, researchers can create tools for target identification and validation.

Antimicrobial Drug Discovery: N-aryl amino acids and halogenated amino acids have been explored for their antimicrobial properties. mdpi.comnih.gov Derivatives of this compound could be synthesized and screened for antibacterial or antifungal activity. The bromine atom itself can contribute to the bioactivity, and further modifications to the acyl and amino acid portions could lead to the discovery of novel antimicrobial agents.

The following table provides examples of how derivatives of this compound could be applied as chemical biology tools:

| Application | Type of Derivative | Mechanism of Action | Research Goal |

| Enzyme Profiling | Biotinylated this compound derivative | Covalent modification of active site nucleophiles | Identification and enrichment of target enzymes from cell lysates |

| Target Identification | Photoreactive and clickable this compound analogue | Photo-induced cross-linking to binding partners followed by click chemistry for enrichment | Identification of novel protein targets of N-acyl glycine signaling pathways |

| Antimicrobial Screening | Library of diverse N-(2-bromopropionyl)amino acid derivatives | Disruption of essential microbial processes | Discovery of new lead compounds for antibiotic development |

| Free Radical Scavenging Studies | Thiol-containing derivatives (e.g., Tiopronin) | Donation of a hydrogen atom from the thiol group | Investigation of the role of reactive oxygen species in biological systems. sigmaaldrich.com |

Spectroscopic Characterization Methodologies and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For (2-Bromo-propionylamino)-acetic acid, both ¹H and ¹³C NMR provide critical information for confirming its covalent structure.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal their chemical environment and proximity to neighboring protons. The glycine (B1666218) moiety is expected to show a signal for the methylene (B1212753) (-CH₂-) protons, which would appear as a doublet due to coupling with the adjacent amide proton (N-H). The amide proton itself would present as a triplet. The propionyl group introduces a methine (-CH-) proton and a methyl (-CH₃) group. The methine proton, being adjacent to the bromine atom, would be shifted downfield and appear as a quartet due to coupling with the methyl protons. The methyl protons would, in turn, show up as a doublet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are typically found in the most downfield region of the spectrum (around 170 ppm). The carbon atoms of the glycine and propionyl fragments will have characteristic chemical shifts influenced by their bonding to nitrogen, oxygen, and bromine. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~172 |

| Amide (-CONH-) | 7.5-8.5 (t) | ~168 |

| Glycine CH₂ | ~4.0 (d) | ~42 |

| Propionyl CH | ~4.5 (q) | ~40 |

| Propionyl CH₃ | ~1.8 (d) | ~21 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be used to generate molecular ions.

The high-resolution mass spectrum would confirm the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two major peaks for the molecular ion, separated by two mass units.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to yield smaller fragment ions. The fragmentation pattern of protonated this compound would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the bromine atom. Cleavage of the amide bond is also a common fragmentation pathway for peptides and their derivatives. nih.govnih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 210/212 |

| [M-H₂O+H]⁺ | Loss of water | 192/194 |

| [M-Br+H]⁺ | Loss of bromine | 131 |

| [Glycine+H]⁺ | Glycine fragment | 76 |

Note: m/z values correspond to the major isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 4: Predicted Crystallographic Parameters for this compound (based on chloro-analog)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Hydrogen Bonds | O-H···O, N-H···O |

Note: These are predictions based on the crystal structure of N-[(2S)-2-Chloropropanoyl]glycine and may differ for the bromo-compound. nih.gov

Theoretical and Computational Chemistry Studies on 2 Bromo Propionylamino Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of (2-Bromo-Propionylamino)-Acetic Acid. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

In a hypothetical DFT study of this compound, the HOMO is likely localized around the bromine atom and the oxygen atoms of the carboxyl and amide groups, owing to their lone pairs of electrons. Conversely, the LUMO is expected to be distributed around the carbonyl carbons and the carbon atom bonded to the bromine, which are the primary electrophilic centers. The calculated HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron, correlating with the compound's stability.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen and bromine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be concentrated around the hydrogen atoms of the carboxylic acid and amide groups, highlighting sites prone to nucleophilic attack. Mulliken charge analysis can quantify this charge distribution, assigning partial charges to each atom, which is invaluable for predicting reactive sites.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -0.9 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

Table 2: Selected Mulliken Atomic Charges

| Atom | Charge (a.u.) | Implication |

|---|---|---|

| Br | -0.15 | Negative charge indicates a region of high electron density. |

| C (C=O, amide) | +0.45 | Positive charge indicates an electrophilic center. |

| O (C=O, amide) | -0.50 | Negative charge suggests a nucleophilic site. |

| C (C=O, acid) | +0.55 | Highly positive charge, indicating a strong electrophilic character. |

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of this compound over time. By simulating the atomic motions of the molecule in a given environment (e.g., in a solvent like water), MD can reveal the preferred three-dimensional structures, or conformers, and the dynamics of transitions between them. This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

For this compound, key conformational flexibility exists around the rotatable single bonds: the C-N bond of the amide linkage, the C-C bond of the acetic acid moiety, and the C-C bond of the propionyl group. MD simulations would likely reveal several low-energy conformers stabilized by intramolecular hydrogen bonds, for instance, between the amide hydrogen and a carboxyl oxygen.

The simulations would track the evolution of dihedral angles, which define the rotational orientation around these key bonds. By analyzing the trajectory of the simulation, a Ramachandran-like plot for the key dihedral angles can be constructed to identify the most populated conformational states. The results would indicate whether the molecule exists predominantly in an extended conformation or a more compact, folded structure. This information is vital for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Table 3: Key Dihedral Angles for Dominant Conformers of this compound

| Dihedral Angle | Conformer A (Extended) | Conformer B (Folded) | Description |

|---|---|---|---|

| O=C-N-C | 175° | -10° | Rotation around the amide bond, indicating a trans or cis-like arrangement. |

| C-N-C-C=O | 160° | 75° | Rotation defining the orientation of the acetic acid group relative to the amide plane. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry enables the prediction of various spectroscopic properties, which can serve as a valuable tool for the identification and characterization of this compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Specific peaks in this spectrum can be assigned to the stretching and bending modes of the molecule's functional groups, such as the C=O stretch of the carboxylic acid and amide, the N-H stretch of the amide, and the C-Br stretch.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming the molecular structure. The calculated chemical shifts for the protons and carbons in this compound would provide a theoretical benchmark to compare with experimental data.

Beyond spectroscopy, computational methods can be used to explore potential reaction pathways. For instance, the hydrolysis of the amide bond is a plausible reaction. By mapping the potential energy surface for this reaction, a transition state can be located, and the activation energy can be calculated. This provides a quantitative measure of the reaction's feasibility under different conditions. Such studies can elucidate reaction mechanisms, identify key intermediates, and predict reaction kinetics without the need for extensive experimental work.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR | ~1720 cm⁻¹ | C=O stretch (carboxylic acid) |

| IR | ~1680 cm⁻¹ | C=O stretch (amide) |

| IR | ~3300 cm⁻¹ | N-H stretch (amide) |

| ¹H NMR | ~4.1 ppm | -CH₂- (acetic acid moiety) |

| ¹H NMR | ~4.5 ppm | -CH(Br)- (propionyl moiety) |

| ¹³C NMR | ~175 ppm | C=O (carboxylic acid) |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. patsnap.comcollaborativedrug.com Computational modeling is a cornerstone of modern SAR, allowing for the systematic in silico modification of a lead compound like this compound to predict how these changes will affect its activity. nih.govresearchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy and best safety profiles.

For this compound, a hypothetical SAR study might investigate its potential as an enzyme inhibitor. The study would begin by creating a library of virtual analogs by modifying specific parts of the molecule. For example, the bromine atom could be replaced with other halogens (F, Cl, I) or a methyl group to probe the effect of size and electronegativity. The propionyl group could be substituted with other acyl groups, and the glycine (B1666218) moiety could be replaced with other amino acids.

These virtual compounds would then be docked into the active site of a target enzyme to predict their binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that correlate the structural or physicochemical properties of the molecules (e.g., logP, molecular weight, electronic properties) with their biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds.

Table 6: Hypothetical SAR Data for Analogs of this compound

| Modification | Predicted Inhibitory Activity (IC₅₀, µM) | Rationale |

|---|---|---|

| Reference Compound | 10.0 | This compound |

| R = -Cl (in place of Br) | 15.2 | Smaller halogen leads to weaker interaction with a hypothetical hydrophobic pocket. |

| R = -I (in place of Br) | 8.5 | Larger, more polarizable halogen enhances binding affinity. |

| R = -CH₃ (in place of Br) | 35.0 | Loss of halogen bonding capability significantly reduces activity. |

| Propionyl -> Acetyl | 22.8 | Smaller acyl group results in a poorer fit in the binding site. |

Advanced Analytical Techniques for Investigation of 2 Bromo Propionylamino Acetic Acid

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For a compound like (2-Bromo-Propionylamino)-Acetic Acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, albeit different, approaches for purity assessment and the resolution of isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like N-acylated amino acids. researchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For this compound, a C18 column is a common choice for the stationary phase, while the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com

Isomer analysis, distinguishing between structural variants, can also be achieved with HPLC by carefully optimizing the separation conditions, including mobile phase composition, pH, and temperature. Positional isomers of the bromo group on the propionyl chain, for instance, would exhibit different retention times due to subtle differences in polarity and interaction with the stationary phase.

Gas Chromatography (GC) is another powerful technique, especially for volatile compounds. However, due to the low volatility of N-acylated amino acids, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. colostate.edulmaleidykla.lt Common derivatization methods include esterification of the carboxylic acid group. colostate.edu Once derivatized, GC can provide excellent resolution for separating closely related isomers. The choice of a suitable capillary column, with a specific stationary phase, is critical for achieving the desired separation. lmaleidykla.lt

Below is a table summarizing typical chromatographic conditions for the analysis of compounds structurally similar to this compound.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18 (Reversed-Phase) | Capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% TFA | Helium |

| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or MS |

| Derivatization | Not typically required | Required (e.g., Esterification) |

| Primary Application | Purity Assessment | Isomer Analysis of Volatile Derivatives |

Capillary Electrophoresis for Analytical Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it an excellent alternative to chromatographic methods for the analytical profiling of amino acid derivatives. creative-proteomics.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode of CE. In CZE, the separation occurs in a buffer-filled capillary. The compound, possessing a carboxylic acid group, will be negatively charged at a neutral or basic pH and will migrate toward the anode. The migration time is dependent on the charge-to-size ratio of the molecule.

The composition of the background electrolyte (BGE) is a critical parameter in CE. For amino acids and their derivatives, a low pH buffer is often used to ensure all analytes are positively charged, allowing for their simultaneous analysis. nih.gov The use of various additives in the BGE can further enhance separation selectivity. Coupling CE with Mass Spectrometry (CE-MS) provides a powerful tool for both separation and identification, offering high sensitivity and selectivity. nih.govspringernature.comresearchgate.net This combination is particularly useful for the comprehensive metabolic profiling of complex biological samples. springernature.comresearchgate.net

The following table outlines typical parameters for the CE analysis of amino acid derivatives.

| Parameter | Capillary Electrophoresis Conditions |

| Capillary | Fused-silica |

| Background Electrolyte (BGE) | Low pH buffer (e.g., phosphate buffer at pH 2.5) mdpi.com |

| Separation Voltage | 15-30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, the assessment of enantiomeric purity is of paramount importance. nih.gov Chiral separation techniques are designed to resolve these enantiomeric pairs.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for enantiomeric separation. chiraltech.com This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) and macrocyclic glycopeptide-based CSPs are among the most common and versatile for separating a wide range of chiral compounds, including N-derivatized amino acids. phenomenex.comsigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Derivatization of the amino acid, for example with 9-fluorenylmethoxycarbonyl chloride (FMOC), can enhance the interaction with the CSP and improve separation. phenomenex.comresearchgate.net

Chiral Capillary Electrophoresis is another powerful technique for enantiomeric purity assessment. acs.org In this method, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of amino acid enantiomers. acs.orgd-nb.info The chiral selector forms inclusion complexes with the enantiomers, and the different stability of these diastereomeric complexes results in different electrophoretic mobilities, enabling their separation.

The table below presents common approaches for the chiral separation of N-acylated amino acids.

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/BGE |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Lux Cellulose-1) | Hexane/Isopropanol with acid modifier |

| Chiral HPLC | Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T) sigmaaldrich.com | Methanol/Water with acid/base modifier |

| Chiral CE | Cyclodextrins (e.g., β-cyclodextrin) added to BGE d-nb.info | Borate buffer with cyclodextrin |

Exploration of 2 Bromo Propionylamino Acetic Acid in Biochemical Pathway Research and Metabolic Probes

Design and Synthesis of Labeled Analogues for Pathway Tracing

In metabolic research, the path of a molecule through a biochemical pathway is often traced by using isotopically labeled analogues. This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).

For a hypothetical labeled analogue of "(2-Bromo-Propionylamino)-Acetic Acid," the synthesis would involve incorporating these isotopes at specific positions. For instance, the carboxyl group of the acetic acid moiety could be labeled with ¹³C, or the propionyl group could contain ¹³C in its backbone. The synthesis of such a labeled compound would likely start from commercially available isotopically labeled precursors of glycine (B1666218) or propionic acid.

Once synthesized, this labeled analogue could be introduced into a biological system, such as cell culture. The cells would then be harvested at various time points, and cellular components would be analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These methods can detect the presence and location of the isotopic label in various metabolites, thus revealing the metabolic fate of the "this compound" analogue.

Table 1: Potential Isotopically Labeled Analogues of this compound and Their Theoretical Applications

| Labeled Analogue | Isotope | Potential Application |

| (2-Bromo-Propionylamino)-[1-¹³C]-Acetic Acid | ¹³C | Tracing the incorporation of the glycine backbone into downstream metabolic pathways. |

| (2-Bromo-[1,2,3-¹³C₃]-Propionylamino)-Acetic Acid | ¹³C | Following the fate of the propionyl group to understand its potential metabolic transformations or conjugation reactions. |

| (2-Bromo-Propionyl[¹⁵N]amino)-Acetic Acid | ¹⁵N | Monitoring the transfer of the amino group in transamination reactions or its incorporation into nitrogen-containing metabolites. |

Investigation of Enzyme Interactions and Ligand Binding Mechanisms

The presence of a bromine atom on the propionyl group of "this compound" suggests it could act as a reactive handle, making it a candidate for studying enzyme-ligand interactions. Alpha-halo carbonyl compounds are known to be electrophilic and can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme. This can lead to the formation of a covalent bond, resulting in irreversible inhibition of the enzyme.

To investigate these interactions, the compound would be incubated with a purified enzyme or a complex protein mixture. The extent of enzyme inhibition could be measured using kinetic assays that monitor the rate of the enzyme's reaction over time. By determining the concentration of the compound required to reduce enzyme activity by half (the IC₅₀ value), its potency as an inhibitor can be quantified.

Further studies could involve mass spectrometry-based proteomics to identify the specific amino acid residue that has been modified by the compound. This would provide valuable information about the enzyme's active site architecture and its catalytic mechanism.

Table 2: Hypothetical Enzyme Inhibition Parameters for this compound

| Enzyme Target (Hypothetical) | Inhibition Type | Apparent Kᵢ (μM) | k_inact (min⁻¹) | Notes |

| Cysteine Protease | Irreversible | 50 | 0.1 | The bromo-propionyl group could act as an alkylating agent for the active site cysteine. |

| Dehydrogenase | Covalent | 100 | 0.05 | Potential modification of a reactive lysine or histidine residue in the active site. |

| Kinase | Affinity Labeling | 25 | 0.2 | If the compound mimics a natural substrate, it could specifically target the kinase's active site. |

Role as a Chemical Probe in Understanding Cellular Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given its potential reactivity, "this compound" could theoretically be developed into a chemical probe to identify and study the function of specific proteins in cells.

To be used as a probe, the molecule would typically be modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This allows for the detection and isolation of proteins that have reacted with the probe. For example, a fluorescently tagged version of the compound could be used in cellular imaging experiments to visualize the subcellular localization of its protein targets. A biotinylated version would allow for the affinity purification of these target proteins, which could then be identified by mass spectrometry.

This approach, known as Activity-Based Protein Profiling (ABPP), is a powerful tool for discovering novel enzyme functions and for identifying new drug targets.

Synthetic Biology Applications as a Building Block for Biosensors or Bioconjugates

In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. The reactive nature of "this compound" could be exploited for applications in this field.

For instance, it could be used as a building block for the creation of novel biosensors. A biosensor is a device that uses a biological component to detect a specific chemical. One could envision a scenario where "this compound" is incorporated into a protein scaffold. If this protein then binds to a target molecule, a conformational change could expose the reactive bromo-propionyl group, leading to a detectable signal, such as the covalent capture of a fluorescent reporter molecule.

Furthermore, the bromo-propionyl group could be used for bioconjugation, which is the process of linking two molecules together, at least one of which is a biomolecule. For example, it could be used to attach a drug molecule to an antibody, creating an antibody-drug conjugate for targeted cancer therapy. The bromoacetyl group, a close chemical relative, is already used for such purposes, reacting specifically with cysteine residues on proteins. nih.govnih.govgoogle.com

Future Perspectives and Emerging Research Directions for 2 Bromo Propionylamino Acetic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of molecules like (2-Bromo-propionylamino)-acetic acid are primed for advancements through the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial benefits over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be particularly advantageous for reactions involving the reactive α-bromo group of this compound, potentially minimizing side reactions and improving yields of desired products. The integration of this compound into flow chemistry setups could facilitate its use in multi-step syntheses without the need for isolating intermediates, thereby streamlining the production of complex molecules. Recent developments in automated flow chemistry have demonstrated its importance in pharmaceutical synthesis by enabling precise reaction control, leading to higher yields and product purity researchgate.net.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate research by enabling the rapid synthesis and screening of derivatives of this compound. By systematically varying reaction partners and conditions, these platforms can quickly generate libraries of related compounds for further investigation. The use of automated flow-based synthesizers has already shown significant reductions in synthesis times for complex molecules like therapeutic oligonucleotides, highlighting the potential for similar efficiencies with building blocks like this compound.

Table 1: Potential Advantages of Integrating this compound with Modern Synthesis Technologies

| Technology | Potential Advantages |

| Flow Chemistry | Enhanced reaction control, improved safety for handling reactive intermediates, potential for telescoped multi-step synthesis, and easier scalability. |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, and generation of compound libraries for screening. |

| Combined Platforms | Fully automated and continuous production of target molecules, from starting materials to final products, with minimal manual intervention. |

Application in High-Throughput Screening Library Development for Research Tools

The structure of this compound makes it an excellent candidate for the development of chemical libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity.

The reactive bromine atom in this compound allows for its facile incorporation into larger molecules through nucleophilic substitution reactions. This feature is particularly valuable in combinatorial chemistry, where diverse libraries of compounds are synthesized by combining a set of building blocks in all possible combinations. Specifically, chiral 2-bromo carboxylic acids, which are structurally analogous to the core of this compound, have been successfully employed in the sub-monomer synthesis of peptide tertiary amide (PTA) combinatorial libraries nih.gov. This approach allows for the creation of stereochemically diverse libraries of molecules with potential applications in drug discovery and as research tools to probe biological systems nih.gov.

By utilizing this compound as a scaffold, researchers can generate large and diverse libraries of compounds. For example, the carboxylic acid group can be coupled with a variety of amines, while the bromo group can be displaced by a range of nucleophiles (e.g., thiols, amines, azides). This diversity-oriented synthesis approach can lead to the discovery of novel chemical probes and hit compounds for therapeutic targets.

Table 2: Exemplary Library Generation from this compound

| Reaction Site | Example Building Blocks | Potential Compound Class |

| Carboxylic Acid | Diverse primary and secondary amines | N-substituted amides |

| α-Bromo Group | Thiols, azides, secondary amines, phenols | Thioethers, azides, tertiary amines, ethers |

| Both Sites | Combinations of the above | Diverse small molecule libraries |

Role in the Development of New Research Methodologies

The unique reactivity of this compound positions it as a valuable tool in the development of new research methodologies, particularly in the fields of chemical biology and proteomics. The α-bromo group is a reactive handle that can be used for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules.

One potential application is in the development of activity-based protein profiling (ABPP) probes. ABPP is a powerful technique used to identify and characterize active enzymes in complex biological samples. Probes for ABPP typically contain a reactive group that covalently binds to the active site of an enzyme. The bromoacetyl group, which is structurally similar to the reactive portion of this compound, is a known reactive group for targeting certain classes of enzymes. By incorporating this compound into more complex molecules that also contain a reporter tag (e.g., a fluorophore or a biotin), researchers could develop novel probes to study enzyme function.

Furthermore, the ability to introduce a bromoacetyl functionality at specific positions within a peptide sequence is a valuable tool for creating cross-linking reagents acs.org. These reagents can be used to study protein-protein interactions by covalently linking interacting partners. The synthesis of peptides incorporating derivatives of this compound could provide new tools for mapping protein interaction networks.

Interdisciplinary Research with Nanotechnology or Materials Science

The potential applications of this compound extend beyond the life sciences into the interdisciplinary fields of nanotechnology and materials science. The functional groups on this molecule make it suitable for the surface modification of nanomaterials and the synthesis of functional polymers and soft materials.

In nanotechnology, the surface functionalization of nanoparticles is crucial for their application in areas such as drug delivery, bioimaging, and diagnostics. The carboxylic acid group of this compound can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the reactive bromine atom provides a site for further modification. For example, it could be used to attach targeting ligands or therapeutic agents to the nanoparticle surface. The functionalization of carbon nanomaterials is a key area of research for biomedical applications, and the versatile chemistry of molecules like this compound could be leveraged for this purpose mdpi.com.

In materials science, this compound can serve as a monomer or a functionalizing agent in the synthesis of novel polymers. The development of functional soft materials often relies on robust and efficient chemistries to introduce specific functional groups nih.gov. The bromo group can act as an initiator for certain types of polymerization or as a site for post-polymerization modification. This could lead to the creation of materials with tailored properties, such as stimuli-responsive hydrogels or functional coatings. For instance, the attachment of small molecules to polymer chains can significantly alter their physical properties, and the reactive handle on this compound provides a straightforward means to achieve this.

Table 3: Potential Interdisciplinary Applications

| Field | Application |

| Nanotechnology | Surface functionalization of nanoparticles for targeted drug delivery and bioimaging. |

| Materials Science | Synthesis of functional polymers and hydrogels with tunable properties. |

| Biomaterials | Creation of bioactive surfaces for tissue engineering and medical implants. |

常见问题

Q. How can researchers optimize the synthesis of this compound in bacterial systems?

- Methodological Answer : Use recombinant plasmid systems (e.g., PBBR-adhA/B vectors) to overexpress enzymes involved in brominated compound synthesis. Validate plasmid integrity via restriction enzyme digestion (e.g., pH 2.5 NHHPO buffers) and monitor expression via SDS-PAGE . Metabolic engineering should prioritize balancing redox cofactors (e.g., NADH/NAD) to avoid growth inhibition, as observed in acetic acid overproducers .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) elucidate the role of this compound in central carbon metabolism?

- Methodological Answer : Construct a genome-scale metabolic model integrating substrate uptake rates (e.g., glucose/ethanol) and product formation (e.g., acetic acid). Use pseudo-steady-state assumptions to calculate intracellular fluxes via matrix algebra (e.g., Excel’s MINVERSE and MMULT functions). This approach identified aconitase downregulation in engineered strains, which reduced TCA cycle activity and growth rates . Apply similar MFA to map brominated compound interactions with pathways like gluconeogenesis or amino acid synthesis.

Q. How to resolve contradictions between enzyme activity data and microbial growth rates under this compound exposure?

- Methodological Answer : Conduct time-resolved proteomics (2D-PAGE/MS) and enzyme assays (e.g., ADH activity via ethanol oxidation) to correlate protein expression with functional outputs. For example, aconitase downregulation in acetic acid bacteria contradicted expected growth advantages but was linked to redox stress from NADH overproduction . Pair these with redox potential measurements (e.g., NAD(P)H/glutathione ratios) to disentangle metabolic trade-offs.

Q. What experimental designs are suitable for evaluating oxidative stress responses induced by this compound?

- Methodological Answer : Monitor oxidative stress markers (e.g., ROS levels via fluorescent probes) and redox enzyme activity (e.g., NADH:flavin oxidoreductase). In acetic acid studies, alkyl hydroperoxide reductase (Spot 7) and glutamine synthetase (Spot 4) were upregulated to mitigate acid-induced oxidative damage . Use similar frameworks with brominated analogs, combining RNA-seq and targeted mutagenesis (e.g., knocking out stress-response genes like sodA or katG) to validate mechanisms.

Q. How does this compound influence protein folding and chaperone activity in engineered strains?

- Methodological Answer : Perform 2D-PAGE to identify chaperonin upregulation (e.g., heat shock proteins, EF-Tu) under brominated compound stress. In acetic acid bacteria, EF-Tu (Spot 15) and trigger factor (Spot 2) were critical for folding overexpressed PQQ-ADH subunits . Use thermal shift assays or circular dichroism to assess compound-induced protein denaturation and chaperone rescue efficiency.

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing proteomic datasets in brominated compound studies?

- Methodological Answer : Use PD Quest 8.0 or similar software for 2D-PAGE spot quantification, applying thresholds (e.g., >50% expression change) to identify significant proteins . Validate MS/MS results against Swiss-Prot databases and perform functional enrichment analysis (e.g., STRINGdb) to cluster proteins by pathways (e.g., oxidative phosphorylation, amino acid synthesis) .

Q. How to address batch-to-batch variability in this compound production experiments?

- Methodological Answer : Standardize fermentation parameters (e.g., pH 2.5 buffers, 30°C incubation) and use internal standards (e.g., deuterated acetic acid) during HPLC analysis . Replicate experiments with biological triplicates and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish technical noise from biological variation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。